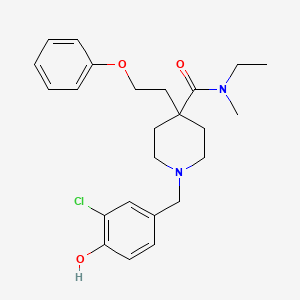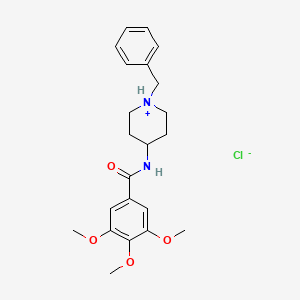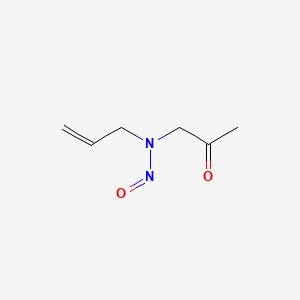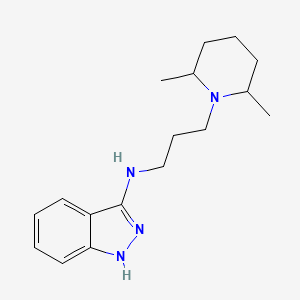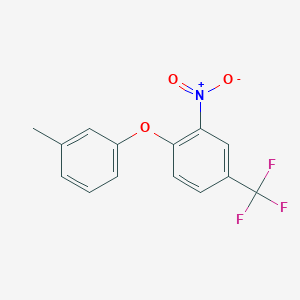![molecular formula C22H33NO2 B13788096 Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate CAS No. 67800-79-7](/img/structure/B13788096.png)
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate is a complex organic compound with the molecular formula C23H35NO2 It is known for its unique structure, which includes a benzoate ester linked to an imine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate typically involves the condensation reaction between methyl o-aminobenzoate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methyl o-aminobenzoate+Aldehyde/Ketone→Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl o-aminobenzoate: A precursor in the synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Imine-containing compounds: Molecules with imine groups that exhibit similar reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
67800-79-7 |
|---|---|
Molekularformel |
C22H33NO2 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
methyl 2-[[(E)-2-pentylnon-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H33NO2/c1-4-6-8-9-11-15-19(14-10-7-5-2)18-23-21-17-13-12-16-20(21)22(24)25-3/h12-13,15-18H,4-11,14H2,1-3H3/b19-15+,23-18? |
InChI-Schlüssel |
IAHAHMKOSPDZNQ-DZYWVNKRSA-N |
Isomerische SMILES |
CCCCCC/C=C(\CCCCC)/C=NC1=CC=CC=C1C(=O)OC |
Kanonische SMILES |
CCCCCCC=C(CCCCC)C=NC1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


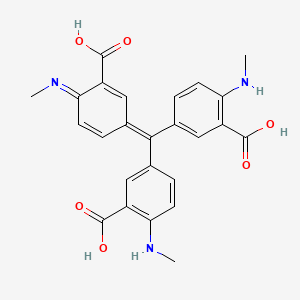
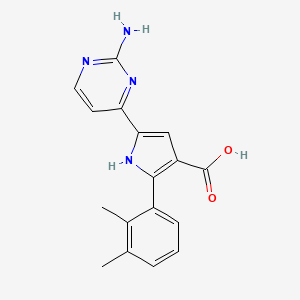
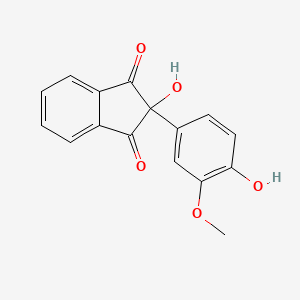
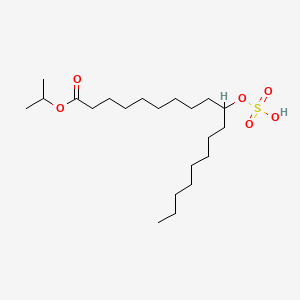
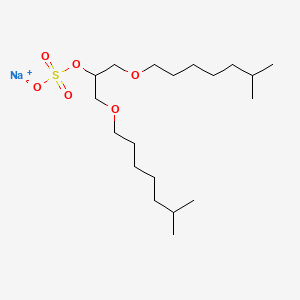
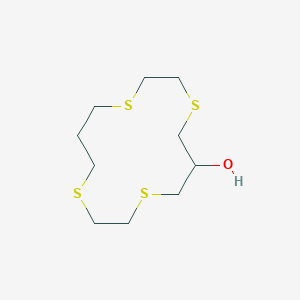
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)


